lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate
Description
Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate is a chemical compound with the molecular formula C7H3Cl2LiN2O2 and a molecular weight of 224.95 g/mol . This compound is known for its unique properties and diverse applications in scientific research, ranging from pharmaceuticals to material science.
Properties
CAS No. |
2703781-90-0 |
|---|---|
Molecular Formula |
C7HCl2LiN2O2 |
Molecular Weight |
223.0 g/mol |
IUPAC Name |
lithium;5,6-dichloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C7H2Cl2N2O2.Li/c8-4-1-3(7(12)13)5(2-10)11-6(4)9;/h1H,(H,12,13);/q;+1/p-1 |
InChI Key |
VQWAQIUDJQSHGT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C(=NC(=C1Cl)Cl)C#N)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate typically involves the reaction of 5,6-dichloro-2-cyanopyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate: Unique for its specific substituents and lithium salt form.
5,6-Dichloro-2-cyanopyridine-3-carboxylic acid: The parent acid form without the lithium ion.
Other lithium salts of pyridine carboxylates: Similar in structure but with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both lithium and dichloro substituents, which confer specific chemical and physical properties. These properties make it particularly useful in certain applications, such as in the development of advanced materials and pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
